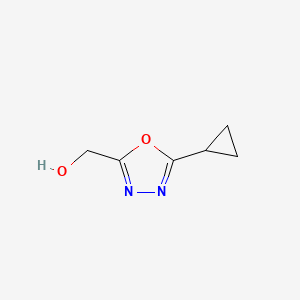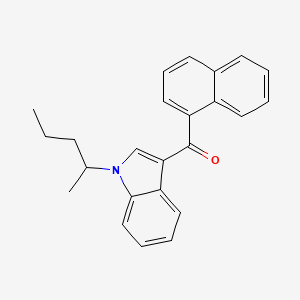
JWH 018 N-(1-methylbutyl) isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 018 N-(1-methylbutyl) isomer is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors . This cannabimimetic compound has frequently been found in herbal blends . It differs from JWH 018 structurally by having a methylbutyl chain, rather than a pentyl group, extending from the indole group .
Synthesis Analysis
JWH 018 N-(1-methylbutyl) isomer is an analog of JWH 018, a mildly selective agonist of the central cannabinoid receptor . It is derived from the aminoalkylindole WIN 55,212-2 . Currently, there are no reports of its biological activity .Molecular Structure Analysis
The molecular formula of JWH 018 N-(1-methylbutyl) isomer is C24H23NO . It contains total 52 bonds; 29 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 1 double bond, 21 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ketone (aromatic), and 1 Pyrrole .Physical And Chemical Properties Analysis
The average mass of JWH 018 N-(1-methylbutyl) isomer is 341.445 Da and its monoisotopic mass is 341.177979 Da . It contains a total of 49 atoms; 23 Hydrogen atoms, 24 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Aplicaciones Científicas De Investigación
Identification and Differentiation of NPS :
- GC-IRD spectroscopy provides discrimination for identifying isomers of JWH-018 among other compounds (Lee et al., 2019).
- GC–MS and GC–IR studies facilitate the differentiation of methylated indole ring regioisomers of JWH-018 (Belal et al., 2018).
- GC-FTIR proves effective in identifying JWH-018 and its isomers in complex mixtures (Salerno et al., 2020).
- Studies on naphthoyl-substituted indoles, including JWH-018, highlight the GC-MS properties for differentiation (Thaxton et al., 2015).
Study of Properties and Effects :
- Research on JWH-018's structure and effects on sensorimotor functions indicates its potency as a synthetic cannabinoid and its potential neurological impacts (Ossato et al., 2015).
- Analysis of JWH-018 metabolites in urine samples aids in understanding its metabolism and potential effects on users (Emerson et al., 2013).
- Investigations into the relationship between JWH-018 and psychotic symptoms provide insights into its psychological effects (Every-Palmer, 2011).
Potential for Abuse :
- Studies on the recreational use of JWH-018, especially its presence in substances like "Spice," highlight concerns regarding its abuse potential and public health impact (Vigolo et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-9-17(2)25-16-22(20-13-6-7-15-23(20)25)24(26)21-14-8-11-18-10-4-5-12-19(18)21/h4-8,10-17H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUCFNXILFYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017297 |
Source


|
| Record name | JWH-018 N-(1-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 N-(1-methylbutyl) isomer | |
CAS RN |
1427325-45-8 |
Source


|
| Record name | JWH-018 N-(1-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
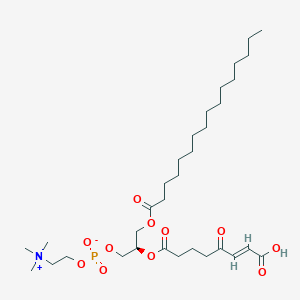
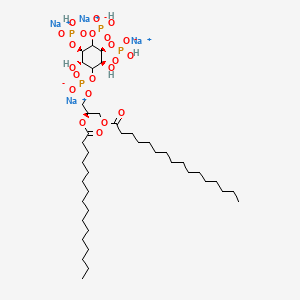
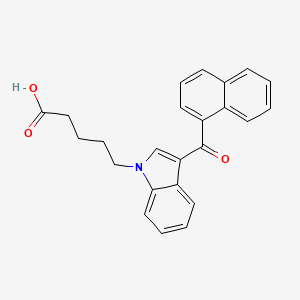
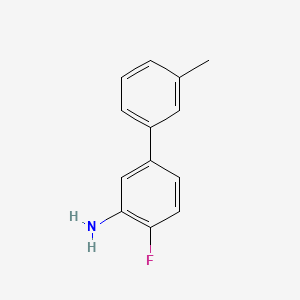
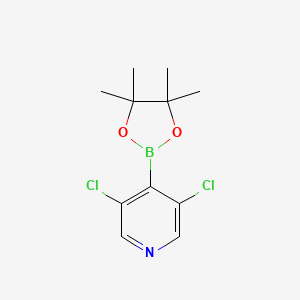

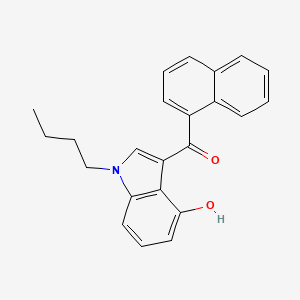
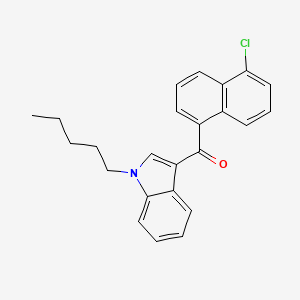
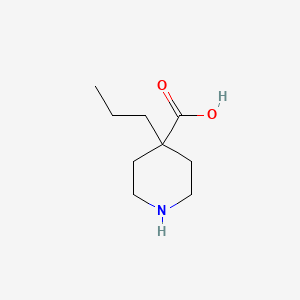
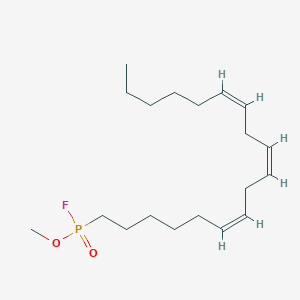
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
